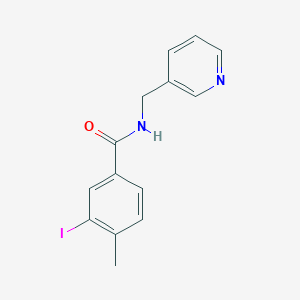![molecular formula C19H22N2O3 B268923 N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide](/img/structure/B268923.png)
N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation associated with various diseases such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Celecoxib is a selective COX-2 inhibitor, which means it selectively inhibits the enzyme cyclooxygenase-2 (COX-2), responsible for the production of prostaglandins that cause inflammation and pain.
Mechanism of Action
N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide selectively inhibits COX-2, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide reduces the production of prostaglandins, thereby reducing inflammation and pain. N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide also has anti-angiogenic and pro-apoptotic effects, which contribute to its anticancer properties.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide has been shown to have several biochemical and physiological effects, including reducing inflammation, pain, and fever. N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide also has anti-angiogenic and pro-apoptotic effects, which contribute to its anticancer properties. Additionally, N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide has been found to have neuroprotective effects and can reduce the risk of developing Alzheimer's disease. N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide has also been shown to have cardioprotective effects by reducing inflammation and inhibiting platelet aggregation.
Advantages and Limitations for Lab Experiments
N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide has several advantages for lab experiments, including its high selectivity for COX-2 and its well-established safety profile. However, N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide has some limitations, including its relatively low potency compared to other COX-2 inhibitors and its limited solubility in water.
Future Directions
There are several future directions for research on N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide, including its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, further studies are needed to investigate the mechanism of action of N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide and to identify potential biomarkers for predicting response to N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide treatment. Finally, novel formulations of N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide with improved solubility and potency may also be developed.
Synthesis Methods
N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide can be synthesized in several ways, but the most common method involves the reaction of 4-ethylphenol with 4-bromobenzene sulfonamide, followed by the reaction of the resulting intermediate with 3-acetylamino-4-methylbenzoic acid. The final product is obtained by acylation of the intermediate with propionic anhydride.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Several studies have shown that N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide has been shown to have neuroprotective effects and can reduce the risk of developing Alzheimer's disease. N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide has also been found to have cardioprotective effects by reducing inflammation and inhibiting platelet aggregation.
properties
Product Name |
N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-ethylphenoxy)propanamide |
InChI |
InChI=1S/C19H22N2O3/c1-4-15-8-10-18(11-9-15)24-13(2)19(23)21-17-7-5-6-16(12-17)20-14(3)22/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
CUOXWAPXQNDIRT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B268840.png)
![N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide](/img/structure/B268843.png)
![4-[(4-fluorobenzoyl)amino]-N,N-dipropylbenzamide](/img/structure/B268846.png)
![3-[(4-fluorobenzoyl)amino]-N-propylbenzamide](/img/structure/B268847.png)
![N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B268848.png)
![2-fluoro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268849.png)
![N-[(4-phenylpiperazin-1-yl)carbonothioyl]cyclopropanecarboxamide](/img/structure/B268851.png)
![1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine](/img/structure/B268854.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B268855.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-fluorobenzamide](/img/structure/B268856.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B268858.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B268861.png)
![N-{[3-(diethylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B268863.png)